CKD 602

Small Cell Lung Cancer Relapsed/Refractory Cancer Topoisomerase I Inhibitor

CKD-602 (belotecan HCl) is a water-soluble camptothecin analogue with ~3× greater Topo I inhibition than topotecan. Approved in South Korea (Camtobell®) for relapsed SCLC and recurrent ovarian cancer. In the Phase 2b trial (NCT01497873), CKD-602 delivered superior median OS (13.2 vs 8.2 mo; HR 0.69), higher disease control (85% vs 70%; p=0.030), and fewer grade 4/5 adverse events vs topotecan. 53% completed full six-cycle regimen vs 35% for topotecan. S-CKD602 pegylated liposomal formulation also available. Procure for oncology research and formulation development.

Molecular Formula C25H27N3O4.HCl
Molecular Weight 531.49
Cat. No. B1191915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCKD 602
SynonymsAlternative Names: Belotecan, Camtobell®
Molecular FormulaC25H27N3O4.HCl
Molecular Weight531.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CKD-602 (Belotecan) Procurement Baseline: Camptothecin Analog for Ovarian and Small Cell Lung Cancer


CKD-602 (belotecan hydrochloride, marketed as Camtobell®) is a semi-synthetic, water-soluble camptothecin analogue that functions as a DNA topoisomerase I inhibitor [1]. It was approved in South Korea in 2003 for the treatment of refractory or recurrent ovarian cancer and relapsed small cell lung cancer (SCLC) [2]. As a member of the camptothecin class alongside topotecan and irinotecan, CKD-602 stabilizes the cleavable complex of topoisomerase I-DNA, preventing DNA religation and inducing lethal double-stranded DNA breaks during replication [3].

Why CKD-602 Cannot Be Substituted with Generic Topotecan or Irinotecan


Camptothecin analogues exhibit clinically meaningful divergence in their enzyme inhibition potency, water solubility, metabolic pathways, and toxicity profiles. CKD-602 demonstrates approximately 3-fold greater topoisomerase I inhibitory potency than topotecan in the cleavable complex assay [1]. In head-to-head clinical trials, CKD-602-treated patients achieved significantly longer median overall survival (13.2 vs. 8.2 months) and a higher disease control rate (85% vs. 70%) compared with topotecan in relapsed SCLC [2]. Furthermore, CKD-602 exhibits lower rates of grade 4/5 lung infection (3.2% vs. 10.8%) and grade 4/5 elevated liver enzymes (0.5% vs. 4.6%) than topotecan [3]. These differences preclude simple therapeutic substitution and warrant compound-specific procurement decisions.

CKD-602 Product-Specific Quantitative Evidence for Procurement Selection


CKD-602 Achieves 13.2-Month Median OS Versus 8.2 Months for Topotecan in Relapsed SCLC (Randomized Phase 2b)

In a multicenter, randomized, open-label, parallel-group Phase 2b study (NCT01497873) comparing CKD-602 (belotecan) versus topotecan in 164 patients with sensitive-relapsed SCLC, CKD-602 demonstrated a statistically significant improvement in overall survival. The median OS was 13.2 months for CKD-602 versus 8.2 months for topotecan (HR = 0.69; 95% CI: 0.48–0.99) [1]. Additionally, the disease control rate (DCR) was significantly higher with CKD-602 (85% vs. 70%; p = 0.030), and more patients completed all six planned treatment cycles (53% vs. 35%; p = 0.022) [1]. The objective response rate (ORR) trended favorably for CKD-602 (33% vs. 21%; p = 0.09) [1].

Small Cell Lung Cancer Relapsed/Refractory Cancer Topoisomerase I Inhibitor

CKD-602 Exhibits 3-Fold Greater Topoisomerase I Enzyme Inhibition Potency than Topotecan

In the cleavable complex assay measuring direct topoisomerase I enzyme inhibition, CKD-602 (belotecan) was found to be approximately 3 times more potent than topotecan and slightly more potent than camptothecin [1]. CKD-602 acted as a nanomolar inhibitor of the topoisomerase I enzyme, providing biochemical validation of its enhanced target engagement relative to its closest clinical analog [1]. This increased intrinsic potency translates to differential cellular effects: in a panel of 26 human cancer cell lines, CKD-602 exhibited greater cytotoxicity than topotecan in 14 of 26 (54%) cell lines tested [1].

Enzyme Inhibition Topoisomerase I Mechanism of Action

CKD-602 Demonstrates 4-Fold Higher Therapeutic Margin than Topotecan in Human Tumor Xenograft Models

In human tumor xenograft models, the therapeutic margin of CKD-602 (defined as R/Emax: maximum tolerated dose / ED₅₈, the effective dose for 58% tumor growth inhibition) was significantly higher than that of topotecan by 4 times [1]. CKD-602 induced tumor regression across multiple human xenograft models, including HT-29 colon (80% regression), WiDr colon (94%), CX-1 colon (76%), LX-1 lung (67%), MX-1 breast (87%), and SKOV-3 ovarian (88%) tumors, with body weight changes comparable to topotecan [1]. In STEALTH liposomal formulation (S-CKD602), the therapeutic index was further improved relative to both free CKD-602 and topotecan across several human tumor types [2].

Preclinical Efficacy Therapeutic Index Human Xenograft

CKD-602 Associated with Lower Rates of Grade 4/5 Non-Hematologic Toxicity Versus Topotecan

In a retrospective cohort analysis of 94 SCLC patients treated with either CKD-602 (belotecan) monotherapy (n=59, 188 cycles) or topotecan monotherapy (n=35, 65 cycles), CKD-602 demonstrated significantly lower rates of several severe toxicities [1]. Grade 4/5 lung infection occurred in 3.2% of CKD-602 cycles versus 10.8% of topotecan cycles (p=0.003) [1]. Grade 4/5 elevated liver enzymes occurred in 0.5% of CKD-602 cycles versus 4.6% of topotecan cycles (p=0.023) [1]. All-grade headache was less frequent with CKD-602 (3.2% vs. 10.8%; p=0.017) [1]. Thrombocytopenia occurred during 42% of CKD-602 cycles versus 61.5% of topotecan cycles (p=0.007) [1].

Safety Profile Adverse Events Toxicity Comparison

CKD-602 Ranked Highest for Overall Survival (SUCRA 0.90) Among Second-Line SCLC Regimens in Network Meta-Analysis

A Bayesian network meta-analysis of 11 randomized controlled trials involving 1,560 patients evaluated second-line treatments for platinum-sensitive relapsed SCLC [1]. Among all evaluated regimens, CKD-602 (belotecan) achieved the highest surface under the cumulative ranking curve (SUCRA) value for overall survival at 0.90, indicating the highest probability of providing the greatest OS benefit [1]. For context, SUCRA values range from 0 to 1, with higher values representing greater treatment effect. In comparison, triple chemotherapy containing platinum (TP) achieved the highest SUCRA for objective response rate (0.94) and progression-free survival (0.90) but was associated with more frequent anemia and thrombocytopenia [1].

Network Meta-Analysis Small Cell Lung Cancer Comparative Efficacy

S-CKD602 (Pegylated Liposomal Formulation) Achieves Prolonged Plasma Exposure with >90% Encapsulation

S-CKD602 is a pegylated STEALTH liposomal formulation of CKD-602 designed to prolong circulation time and enhance tumor drug exposure [1]. In a Phase I study of 45 patients with advanced solid tumors, at the maximum tolerated dose of 2.1 mg/m², S-CKD602 achieved a mean AUC₀₋∞ of 44 ± 33 μg/mL·h and a terminal half-life (t₁/₂) of 18 ± 8 hours [1]. Notably, >90% of the drug remained encapsulated in plasma across all samples, demonstrating high liposomal stability [1]. This prolonged exposure is consistent with STEALTH liposome technology and contrasts with non-liposomal camptothecin formulations which typically exhibit shorter plasma residence times [1]. Partial responses occurred in 2 patients with ovarian cancer at doses of 1.7 and 2.1 mg/m² [1].

Liposomal Formulation Pharmacokinetics Drug Delivery

CKD-602 Recommended Procurement Scenarios Based on Verified Evidence


Second-Line Treatment of Relapsed Small Cell Lung Cancer (SCLC)

Procure CKD-602 for second-line treatment of patients with sensitive-relapsed SCLC. The randomized Phase 2b trial (NCT01497873) demonstrated that CKD-602 achieves a median OS of 13.2 months versus 8.2 months for topotecan (HR 0.69) and a disease control rate of 85% versus 70% (p=0.030) [7]. More patients complete the full six-cycle regimen with CKD-602 (53% vs. 35%) [7]. The network meta-analysis confirms CKD-602 ranks highest for OS (SUCRA 0.90) among second-line SCLC options [8].

Treatment of Recurrent or Refractory Ovarian Cancer

Procure CKD-602 for patients with recurrent or refractory epithelial ovarian cancer who have failed standard chemotherapy. CKD-602 is approved in South Korea specifically for this indication [7]. Clinical studies have demonstrated efficacy in both platinum-sensitive and platinum-resistant recurrent ovarian cancer when administered as monotherapy or in combination with cisplatin [8]. The favorable safety profile with lower rates of severe lung infection and hepatotoxicity compared to topotecan is particularly relevant in this patient population [5].

Preclinical Topoisomerase I Inhibitor Research Requiring High Enzyme Potency

Procure CKD-602 for preclinical research programs requiring a topoisomerase I inhibitor with enhanced target engagement. CKD-602 exhibits 3-fold greater enzyme inhibition potency than topotecan in the cleavable complex assay [7]. In human tumor xenograft models, CKD-602 achieves tumor regression rates of 67-94% across multiple cancer types (colon, lung, breast, ovarian) with a therapeutic margin 4-fold higher than topotecan [7]. This profile is advantageous for mechanistic studies and in vivo efficacy experiments where maximizing target engagement and therapeutic window is critical.

Advanced Formulation Development with STEALTH Liposomal Technology

Procure S-CKD602 or CKD-602 free base for formulation development programs exploring pegylated liposomal delivery of camptothecin analogues. The S-CKD602 formulation achieves >90% drug encapsulation with a prolonged plasma half-life of 18 ± 8 hours and a mean AUC of 44 ± 33 μg/mL·h at the MTD of 2.1 mg/m² [7]. This pharmacokinetic profile, combined with preclinical evidence of improved therapeutic index compared to free CKD-602 and topotecan [8], provides a validated platform for extended-release camptothecin drug delivery research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for CKD 602

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.